molecular formula C19H27N3O2S B5036884 N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide

N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide

Cat. No.: B5036884
M. Wt: 361.5 g/mol
InChI Key: SSTXDSSRVXIZCZ-UHFFFAOYSA-N
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Description

N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide is a compound that features an adamantane moiety, a thiazole ring, and a butylethanediamide chain The adamantane structure is known for its high stability and unique three-dimensional shape, which imparts significant rigidity and bulk to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates, which are then reacted with thiazole derivatives under controlled conditions . The final step involves the coupling of the thiazole-adamantane intermediate with butylethanediamide under amide bond-forming conditions, often using coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds .

Mechanism of Action

The mechanism of action of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity and membrane permeability, allowing the compound to effectively reach intracellular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The butylethanediamide chain provides additional binding interactions, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-butylethanediamide is unique due to the combination of the adamantane and thiazole moieties, which provide both stability and bioactivity. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-butyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-2-3-4-20-16(23)17(24)22-18-21-15(11-25-18)19-8-12-5-13(9-19)7-14(6-12)10-19/h11-14H,2-10H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTXDSSRVXIZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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